molecular formula C9H12OS B2587161 2-(2-Hydroxycyclopentyl)-thiophene CAS No. 115754-92-2

2-(2-Hydroxycyclopentyl)-thiophene

Cat. No. B2587161
CAS RN: 115754-92-2
M. Wt: 168.25
InChI Key: GUBQGUSVCPDJAV-YUMQZZPRSA-N
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Description

2-(2-Hydroxycyclopentyl)-thiophene is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring and a cyclopentane ring. It has a molecular formula of C9H12OS and a molecular weight of 172.26 g/mol.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxycyclopentyl)-thiophene is not yet fully understood. However, it is believed that the compound interacts with the organic molecules in the active layer of OFETs and DSSCs, thereby facilitating charge transport and improving device performance.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of 2-(2-Hydroxycyclopentyl)-thiophene. However, some studies have suggested that the compound may have antioxidant and anti-inflammatory properties, which could make it useful in the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Hydroxycyclopentyl)-thiophene in lab experiments is its excellent charge transport properties, which make it a promising candidate for use in OFETs and DSSCs. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 2-(2-Hydroxycyclopentyl)-thiophene. One of the most promising directions is the development of new synthetic methods for the compound, which could help to reduce its cost and increase its availability for use in lab experiments. Another potential direction is the exploration of its potential applications in the field of medicine, where it could be used as a starting point for the development of new drugs with antioxidant and anti-inflammatory properties. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-(2-Hydroxycyclopentyl)-thiophene can be achieved through various methods. One of the most commonly used methods is the reaction of 2-cyclopentenone with Lawesson's reagent, followed by the addition of an alcohol to the resulting product. Another method involves the reaction of cyclopentanone with thiophene-2-carboxylic acid, followed by the addition of a reducing agent to the resulting product.

Scientific Research Applications

2-(2-Hydroxycyclopentyl)-thiophene has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. It has been found to have excellent charge transport properties and can be used as a semiconductor material in organic field-effect transistors (OFETs). It has also been found to have potential applications in the field of photovoltaics, where it can be used as a sensitizer in dye-sensitized solar cells (DSSCs).

properties

IUPAC Name

2-thiophen-2-ylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-8-4-1-3-7(8)9-5-2-6-11-9/h2,5-8,10H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBQGUSVCPDJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxycyclopentyl)-thiophene

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